2-Amino-6-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Amino-6-(trifluoromethyl)benzaldehyde is an aromatic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of (2-amino-6-(trifluoromethyl)phenyl)methanol with appropriate reagents . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including selective fluoridation and subsequent functional group transformations . These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s conformation and intermolecular interactions . These interactions are crucial for its reactivity and biological activity.
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but differs in the presence of a fluorine atom instead of an amino group.
2-Amino-6-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
Uniqueness: 2-Amino-6-(trifluoromethyl)benzaldehyde is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6F3NO |
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Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-4H,12H2 |
InChI Key |
JSHJUUMWQNKGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C=O)C(F)(F)F |
Origin of Product |
United States |
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